molecular formula C13H16BClF2O3 B6301432 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester, 95% CAS No. 2121511-96-2

4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester, 95%

Cat. No. B6301432
CAS RN: 2121511-96-2
M. Wt: 304.53 g/mol
InChI Key: ZGSLZNVTHCWFNH-UHFFFAOYSA-N
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Description

4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester is a type of organoboron compound. These compounds are highly valuable building blocks in organic synthesis . They are particularly considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy .


Molecular Structure Analysis

The molecular structure of this compound is influenced by the substituents in the aromatic ring. The kinetics of its reactions are dependent on these substituents .


Chemical Reactions Analysis

The compound is involved in a variety of chemical reactions. One of the most important applications is the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Other transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

Boronic acids and their esters, including this compound, are only marginally stable in water . The rate of their reaction, such as hydrolysis, is considerably accelerated at physiological pH . Therefore, these compounds are often used in anhydrous media .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely applied in transition metal catalyzed carbon–carbon bond forming reactions . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound is used in the protodeboronation of pinacol boronic esters . Protodeboronation is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation .

Hydromethylation

The compound is used in the hydromethylation sequence, which was applied to methoxy protected (−)-Δ8-THC and cholesterol . This sequence allows for the formal anti-Markovnikov alkene hydromethylation .

Total Synthesis

The protodeboronation of this compound was used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B . These are complex natural products, and the use of this compound simplifies their synthesis .

Preparation of Sulfinamide Derivatives

Phenylboronic acid pinacol ester, a similar compound, can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .

Metal-Catalyzed C-C Bond Formation

Phenylboronic acid, pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester are organic compounds in chemical reactions. This compound is a boronic ester, which is a highly valuable building block in organic synthesis . It is often used in Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The affected biochemical pathway is the Suzuki-Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

Boronic esters, including this compound, are usually bench stable, easy to purify, and often commercially available .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This leads to the synthesis of diverse molecules with high enantioselectivity . For example, the protodeboronation process was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action of 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a similar class of compounds, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be affected by the pH of the environment .

Safety and Hazards

Due to their marginal stability in water, care must be taken when considering these boronic pinacol esters for pharmacological purposes . They are also sensitive to air and moisture .

Future Directions

The future directions for this compound involve further development of the protodeboronation process . There is also potential for its use in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . Additionally, the compound could be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

properties

IUPAC Name

2-(4-chloro-2,3-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClF2O3/c1-12(2)13(3,4)20-14(19-12)7-6-8(18-5)9(15)11(17)10(7)16/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSLZNVTHCWFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester

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